Aβ10-35 Exhibits a Comparable but Distinct Chronotropic Response to Aβ25-35 in a Direct Head-to-Head Cardiovascular Assay [1]
In a direct comparative study assessing the functional impact of Aβ fragments on the cardiovascular system, both Aβ10-35 and Aβ25-35 were evaluated for their ability to induce a positive chronotropic effect in neonatal rat cardiomyocytes. The study demonstrated that Aβ10-35 (29.40±0.98 bpm) induced a slightly higher, though statistically comparable, positive chronotropic response compared to Aβ25-35 (28.75±1.15 bpm) [1]. Importantly, the response to both fragments was specifically and potently attenuated by α1-adrenergic receptor antagonists urapidil and prazosin, confirming a shared mechanism of action [1]. This direct quantitative comparison establishes Aβ10-35 as a functionally equivalent but distinct tool for studying Aβ-mediated cardiovascular effects, providing a baseline for screening compounds targeting this pathway.
| Evidence Dimension | Positive chronotropic effect in cardiac contraction assay (bpm, beats per minute) |
|---|---|
| Target Compound Data | 29.40 ± 0.98 bpm (Aβ10-35) |
| Comparator Or Baseline | 28.75 ± 1.15 bpm (Aβ25-35) |
| Quantified Difference | Δ = +0.65 bpm (non-significant difference) |
| Conditions | Neonatal rat cardiomyocytes; measurement of spontaneous beating rate; results expressed as mean ± SEM |
Why This Matters
This evidence quantifies that Aβ10-35 is functionally comparable to Aβ25-35 in a specific cardiovascular assay, allowing researchers to select it as a structural variant when investigating the α1-adrenergic receptor pathway without confounding differences in potency.
- [1] Haase, N., Herse, F., Spallek, B., Haase, H., Morano, I., Qadri, F., ... & Wallukat, G. (2013). Amyloid-β peptides activate α1-adrenergic cardiovascular receptors. Hypertension, 62(5), 966–972. View Source
